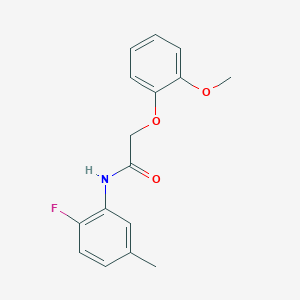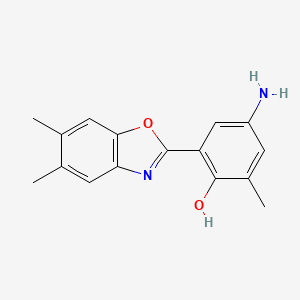
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research fields such as lipid metabolism, inflammation, and cell proliferation. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to activate PPARδ, which plays a crucial role in regulating lipid metabolism by increasing fatty acid oxidation and decreasing lipid storage. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit cell proliferation in various cancer cell lines.
作用機序
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist for PPARδ, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). Upon activation by N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to PPREs, leading to the transcriptional activation or repression of target genes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to increase fatty acid oxidation and decrease lipid storage in adipose tissue, liver, and skeletal muscle. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist for PPARδ, which allows for the specific activation of PPARδ signaling pathways without affecting other nuclear receptors. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is also stable and can be easily synthesized in large quantities. However, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has some limitations for lab experiments. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has low solubility in aqueous solutions, which can limit its use in in vitro assays. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide also has low oral bioavailability, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One future direction is to investigate the potential therapeutic applications of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide in various diseases such as metabolic disorders, inflammation, and cancer. Another future direction is to develop more potent and selective PPARδ agonists based on the structure of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide. Furthermore, the development of new formulations and delivery systems for N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide may overcome its limitations and enhance its bioavailability for in vivo studies.
合成法
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-fluoro-5-methylphenylamine with 2-(2-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide as a white solid with a melting point of 101-103°C.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11-7-8-12(17)13(9-11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQKGELGACGQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B6045382.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6045396.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
